

# comparative analysis of revumenib's impact on different KMT2A fusion partners

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of **Revumenib**'s Efficacy Across Different KMT2A Fusion Partners

#### Introduction

Acute leukemias characterized by rearrangements of the Lysine Methyltransferase 2A (KMT2A) gene are notoriously aggressive and associated with poor prognoses. These rearrangements create oncogenic fusion proteins that drive leukemogenesis. **Revumenib** (formerly SNDX-5613) is a first-in-class, oral, selective small-molecule inhibitor of the interaction between menin and the KMT2A protein complex. This interaction is a critical dependency for the oncogenic activity of KMT2A fusion proteins. By disrupting this binding, **revumenib** aims to reverse the aberrant gene expression program that blocks hematopoietic differentiation, offering a targeted therapeutic approach for these high-risk leukemias.[1][2][3] This guide provides a comparative analysis of **revumenib**'s impact on various KMT2A fusion partners, supported by the latest clinical and preclinical data.

## Mechanism of Action: Disrupting the Menin-KMT2A Axis

In normal hematopoiesis, the KMT2A protein interacts with the scaffold protein menin to regulate the expression of key developmental genes, including the HOX gene family and their cofactor MEIS1.[3][4] In KMT2A-rearranged (KMT2Ar) leukemias, the N-terminus of KMT2A, which contains the menin-binding domain, is fused to one of over 80 different partner genes. This fusion protein constitutively binds to menin, leading to the aberrant and sustained



upregulation of target genes like HOXA9 and MEIS1. This activity blocks myeloid differentiation and promotes uncontrolled proliferation of leukemic blasts.[1][3]

**Revumenib** positions itself in a binding pocket on menin, directly preventing its interaction with the KMT2A portion of the fusion protein.[2] This disruption evicts the oncogenic complex from chromatin, leading to the downregulation of the HOX/MEIS1 transcriptional program. Consequently, the block on differentiation is lifted, and leukemic cells are induced to mature and undergo apoptosis.[5][6]

**Caption: Revumenib** inhibits the KMT2A-menin interaction, reversing leukemogenesis.

#### **Comparative Efficacy of Revumenib**

The clinical efficacy of **revumenib** has been evaluated in the pivotal Phase 1/2 AUGMENT-101 trial, which included patients with various KMT2A fusion partners. While preclinical studies suggest broad activity across different fusions, clinical data provides the most relevant insights into its comparative performance.

#### **Preclinical In Vitro Sensitivity**

In vitro studies using leukemia cell lines and patient-derived samples have demonstrated revumenib's potent activity. It exhibits a low nanomolar half-maximal inhibitory concentration (IC50) in sensitive cell lines.[7] One study highlighted that primary patient samples from infants with KMT2A-rearranged Acute Lymphoblastic Leukemia (ALL) showed tremendous sensitivity, with IC50 values below 0.05  $\mu$ M, regardless of the specific fusion partner.[8] This suggests that the dependency on the menin-KMT2A interaction is a common vulnerability across different fusions.



| Cell Line Type          | Fusion Partner | IC50 Range (μM)                             | Reference |
|-------------------------|----------------|---------------------------------------------|-----------|
| KMT2A-rearranged<br>ALL | Various        | 0.0455 - 0.341                              | [8]       |
| KMT2A-rearranged<br>AML | Various        | Not specified, but some models unresponsive | [8]       |
| General Cell-based      | N/A            | 0.01 - 0.02                                 | [7][9]    |

### **Clinical Response Rates by KMT2A Fusion Partner**

Data from the AUGMENT-101 trial provides a direct comparison of clinical outcomes for patients with different KMT2A fusion translocations. The results show that **revumenib** induces responses across the most common fusion partners, although response rates vary.

| KMT2A Fusion Partner | Translocation | Overall Response<br>Rate (ORR) (95%<br>CI) | CR + CRh Rate<br>(95% CI) |
|----------------------|---------------|--------------------------------------------|---------------------------|
| MLLT3 (AF9)          | t(9;11)       | 60.0% (36.1–80.9)                          | 20.0% (6.8–40.7)          |
| MLLT1 (ENL)          | t(11;19)      | 71.4% (29.0–96.3)                          | 28.6% (3.7–71.0)          |
| MLLT10 (AF10)        | t(10;11)      | 57.1% (18.4–90.1)                          | 28.6% (3.7–71.0)          |
| AFF1 (AF4)           | t(4;11)       | 62.5% (24.5–91.5)                          | 12.5% (0.3–52.7)          |
| Unknown Partner      | -             | 50.0% (26.0–74.0)                          | 33.3% (13.3–59.0)         |

(Data from the

AUGMENT-101 trial

as of Feb 29, 2024.

CR: Complete

Remission; CRh: CR

with partial

hematologic recovery)

[10]



These data demonstrate that **revumenib** has clinically meaningful activity across multiple common and aggressive KMT2A fusions.[11][12] Of the patients who achieved a composite complete response, a high percentage (68%) were negative for measurable residual disease (MRD), indicating deep molecular remissions.[13]

#### **Experimental Protocols**

The following are summaries of key methodologies used to evaluate the efficacy of **revumenib**.

#### **Experimental Workflow Overview**



Click to download full resolution via product page

**Caption:** General workflow for preclinical evaluation of **revumenib**'s efficacy.

- 1. Cell Viability Assay (MTT Assay)
- Objective: To determine the concentration of revumenib that inhibits the metabolic activity of leukemia cells by 50% (IC50).
- Protocol:
  - KMT2A-rearranged leukemia cell lines (e.g., SEM, RS4;11) are seeded in 96-well plates.
  - Cells are treated with a serial dilution of revumenib or a vehicle control (DMSO) for 4 days.



- After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- A solubilization solution is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a specific wavelength.
- Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and IC50 values are determined by nonlinear regression analysis.[14]
- 2. Apoptosis Assay (Flow Cytometry)
- Objective: To quantify the percentage of cells undergoing apoptosis after revumenib treatment.
- Protocol:
  - Leukemia cells (e.g., MV4-11, MOLM13) are treated with revumenib or DMSO control for a specified time (e.g., 48-96 hours).
  - Cells are harvested, washed, and stained with fluorescent markers for cell death, such as TO-PRO-3 iodide or Annexin V and 7-AAD.
  - The stained cells are analyzed by flow cytometry.
  - The percentage of apoptotic (e.g., Annexin V positive) and non-viable (e.g., TO-PRO-3 positive) cells is quantified to assess the drug's effect on cell survival.
- 3. Gene Expression Analysis (QuantiGene Plex Assay)
- Objective: To measure changes in the expression of revumenib target genes (HOXA9, MEIS1) and differentiation markers.
- · Protocol:
  - Bone marrow aspirates are collected from patients before and after one cycle of revumenib treatment.



- Total RNA is isolated from the samples using a commercial kit (e.g., Promega simplyRNA kit).
- RNA quality and quantity are assessed using a bioanalyzer.
- A custom-designed QuantiGene Plex assay is used for multiplex gene analysis. This
  assay includes probes for target genes of interest (HOXA9, MEIS1, PBX3, FLT3) and
  housekeeping genes for normalization.
- The assay is performed according to the manufacturer's instructions, and raw data are analyzed to generate normalized expression data.
- Changes in gene expression post-treatment are statistically analyzed to confirm target engagement and downstream biological effects.[15][16]

#### Conclusion

**Revumenib** represents a significant advancement in targeted therapy for KMT2A-rearranged acute leukemias. Its mechanism of action, which restores normal differentiation programming by disrupting the critical menin-KMT2A fusion protein interaction, is validated by both preclinical and clinical data. The available evidence indicates that **revumenib** is effective across a range of the most common and high-risk KMT2A fusion partners, including MLLT3, MLLT1, MLLT10, and AFF1.[10] While response rates can vary between different fusions, the ability to achieve high rates of MRD-negative remissions underscores the drug's profound anti-leukemic activity. [13] Ongoing and future studies will further refine its role in combination therapies and expand its application to other menin-dependent leukemias.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. pharmacytimes.com [pharmacytimes.com]

#### Validation & Comparative





- 3. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.org [mdanderson.org]
- 5. Synergistic Effects of the RARalpha Agonist Tamibarotene and the Menin Inhibitor Revumenib in Acute Myeloid Leukemia Cells with KMT2A Rearrangement or NPM1 Mutation
   - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revumenib | SNDX-5613 | menin-KMT2A Inhibitor | TargetMol [targetmol.com]
- 8. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 9. cms.syndax.com [cms.syndax.com]
- 10. cms.syndax.com [cms.syndax.com]
- 11. ashpublications.org [ashpublications.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Syndax Presents Positive Data from Pivotal AUGMENT-101 Trial of Revumenib in Relapsed/Refractory KMT2Ar Acute Leukemia at Late-Breaking Oral Presentation During 65th ASH Annual Meeting [prnewswire.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [comparative analysis of revumenib's impact on different KMT2A fusion partners]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2430401#comparative-analysis-of-revumenib-s-impact-on-different-kmt2a-fusion-partners]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com